molecular formula C10H17N3O3S B12233429 N-[(1,4-dioxan-2-yl)methyl]-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine

N-[(1,4-dioxan-2-yl)methyl]-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine

Cat. No.: B12233429
M. Wt: 259.33 g/mol
InChI Key: CMPPUIVUZJJTMW-UHFFFAOYSA-N
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Description

N-[(1,4-dioxan-2-yl)methyl]-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine: is a complex organic compound that features a unique combination of functional groups, including a dioxane ring, a methoxymethyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,4-dioxan-2-yl)methyl]-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as temperature and pH .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions: N-[(1,4-dioxan-2-yl)methyl]-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, N-[(1,4-dioxan-2-yl)methyl]-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology: The compound has shown potential as a bioactive molecule with applications in biological research. It can be used to study enzyme interactions, cellular pathways, and as a probe for various biological assays .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases .

Industry: Industrially, this compound can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1,4-dioxan-2-yl)methyl]-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

  • N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
  • 1,3,4-thiadiazole derivatives

Comparison: Compared to similar compounds, N-[(1,4-dioxan-2-yl)methyl]-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dioxane ring and methoxymethyl group enhances its solubility and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H17N3O3S

Molecular Weight

259.33 g/mol

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C10H17N3O3S/c1-13(5-8-6-15-3-4-16-8)10-11-9(7-14-2)12-17-10/h8H,3-7H2,1-2H3

InChI Key

CMPPUIVUZJJTMW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1COCCO1)C2=NC(=NS2)COC

Origin of Product

United States

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